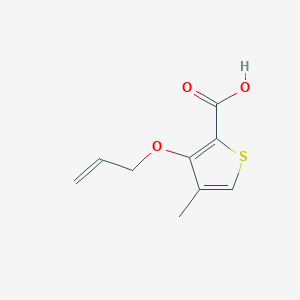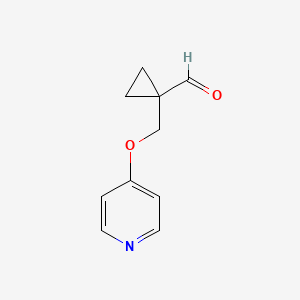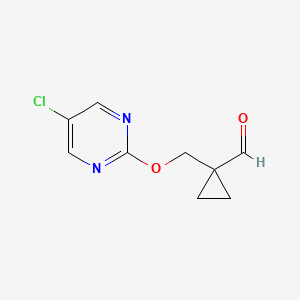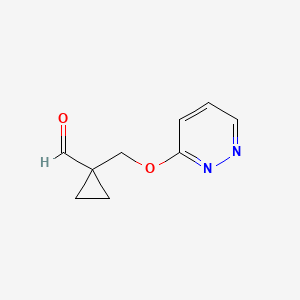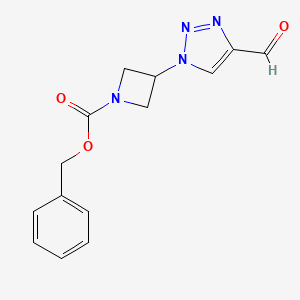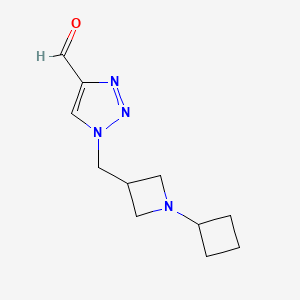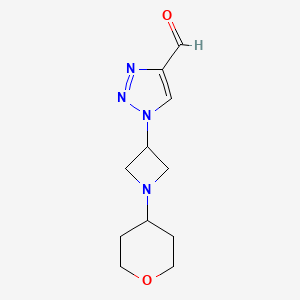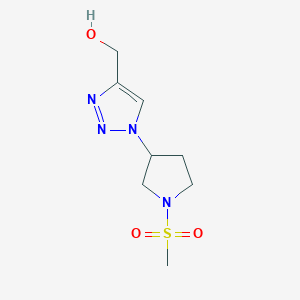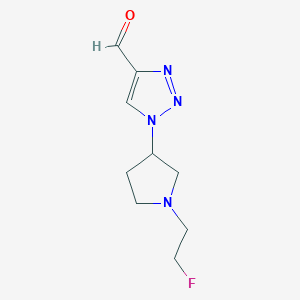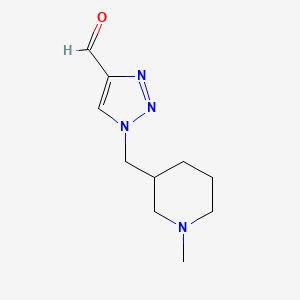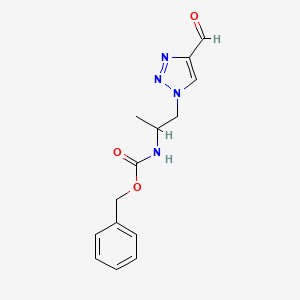
benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
説明
Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a complex organic compound that contains a benzyl group, a carbamate group, and a 1,2,3-triazole ring . The 1,2,3-triazole ring is a versatile architecture for ligand design .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a benzyl group with a 1,2,3-triazole ring . For instance, the synthesis of homoleptic complexes M(ttzm)22 (ttzm = tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane; M = Fe, Ru, Os) involved the reaction of [Ru(p-cymene)Cl2]2 and ttzm .Molecular Structure Analysis
The molecular structure of similar compounds has been solved by X-ray diffraction . The homoleptic Fe(II) and Os(II) containing cations adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands .Chemical Reactions Analysis
The homoleptic complexes all adopt a low-spin d6 configuration and exhibit reversible M(II)/M(III) processes (+0.35 to +0.72 V vs. Fc/Fc+) . These oxidation processes are cathodically shifted relative to those of related hexatriazole donor-based complexes .Physical And Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of signals for C=O groups at 1650–1712 cm−1 . The 1H NMR spectrum showed various peaks corresponding to different hydrogen atoms in the molecule .科学的研究の応用
Synthesis and Characterization
Compounds with structural similarities to benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate have been synthesized and characterized for their potential in scientific research. For instance, benzyl carbamate derivatives incorporating 1H-1,2,3-triazol-1-yl groups have been developed, demonstrating the versatility of triazole moieties in the design of functional molecules (Küçükbay & Buğday, 2014). These compounds are often explored for their potential applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Biological Activities
Related triazole derivatives have been investigated for their biological activities, including antibacterial, antifungal, and anticonvulsant properties. For example, certain benzotriazole derivatives have shown moderate antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006). Such studies underscore the relevance of triazole-containing compounds in addressing challenges in public health and pharmaceutical development.
Antimicrobial Properties
The synthesis of novel triazole derivatives and their evaluation for antimicrobial properties have been a significant area of research. Compounds with triazole cores have been synthesized using microwave-assisted methods and tested for their efficacy against various microbial strains. Some derivatives have shown significant antimicrobial properties, suggesting their potential use in combating infectious diseases (Ashok, Gandhi, Srinivas, & Kumar, 2013).
Antiproliferative Activity
Triazole derivatives have also been explored for their antiproliferative activity against cancer cell lines. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been synthesized and identified as inhibitors of cancer cell growth, providing insights into the development of new anticancer agents (Stefely et al., 2010).
Catalytic Applications
Some triazole derivatives have been utilized as ligands in catalysis, demonstrating the diverse applications of these compounds beyond biological activity. For example, triazole-based ligands have been employed in the synthesis of metal complexes with potential applications in catalysis, showcasing the versatility of triazole derivatives in various scientific domains (Saleem et al., 2013).
作用機序
Target of Action
It’s known that 1,2,3-triazole derivatives have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
1,2,3-triazole derivatives are known for their ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions . These interactions can contribute to their enhanced biocompatibility and potential therapeutic effects .
Biochemical Pathways
1,2,3-triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,3-triazole derivatives have shown cytotoxic activity against various cell lines . For instance, one study reported that a certain 1,2,3-triazole derivative induced apoptosis in BT-474 cells via cell cycle arrest at the sub-G1 and G2/M phase .
Action Environment
The stability of 1,2,3-triazole derivatives against metabolic degradation suggests that these compounds may retain their activity in various biological environments .
将来の方向性
特性
IUPAC Name |
benzyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPAMQOBWJFRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


